5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One

Stereoselective Metabolism Chiral Chromatography Flavone-to-Flavanone Bioconversion

Procure chirally characterized (S)-dihydrooroxylin A (CAS 18956-18-8, ≥98% HPLC) for reliable stereoselective metabolism studies. Unlike flavone oroxylin A, this flavanone is inactive in lymphocyte blastogenesis yet exhibits antifeedant activity at 1% dietary concentration and antitubercular potential. Generic substitution with racemic material or related analogs (dihydrowogonin, 5,7-dihydroxy-6,8-dimethoxyflavone) yields misleading assay results. Ensure batch-to-batch reproducibility with certified standards for immunomodulation SAR, crop protectant screening, and anti-mycobacterial discovery.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
CAS No. 18956-18-8
Cat. No. B107171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One
CAS18956-18-8
Synonymsdihydrooroxylin
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O
InChIInChI=1S/C16H14O5/c1-20-16-11(18)8-13-14(15(16)19)10(17)7-12(21-13)9-5-3-2-4-6-9/h2-6,8,12,18-19H,7H2,1H3
InChIKeyQUAPPCXFYKSDSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One (CAS 18956-18-8): A Chiral Flavanone with Distinct Pharmacological Signature for Research Procurement


5,7-Dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one (CAS 18956-18-8), also known as dihydrooroxylin A, is a naturally occurring chiral flavanone belonging to the 6-O-methylated flavonoid class [1]. It is characterized by a 2-phenylchroman-4-one skeleton with hydroxy substitutions at C5 and C7 and a methoxy group at C6, and exists predominantly as the (S)-enantiomer when derived from biotransformation of its flavone analog oroxylin A [2]. This compound is isolated from various plant sources including Scutellaria baicalensis, Pisonia aculeata, and Nothofagus pumilio, and has been detected as a human metabolite following ingestion of traditional Chinese medicines containing oroxylin A [3]. Unlike its fully unsaturated flavone counterpart, the saturated C2–C3 bond in the flavanone structure confers distinct stereochemical and biological properties that directly influence its utility in pharmacological research and as an analytical reference standard.

Why Generic Flavanone Substitution Cannot Replicate 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One in Critical Research Applications


The flavanone subclass of flavonoids exhibits profound structure-activity relationships (SAR) where subtle variations in substitution pattern, oxidation state, and stereochemistry dictate biological activity [1]. 5,7-Dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one (dihydrooroxylin A) is not functionally interchangeable with its fully unsaturated flavone analog, oroxylin A, nor with other 5,7-dihydroxyflavanones such as dihydrowogonin, despite their structural resemblance [2]. Critical differentiators include: (1) the saturated C2–C3 bond, which eliminates the planarity and extended conjugation of the flavone system, altering target binding; (2) the precise 6-O-methylation pattern, which distinguishes it from 7-O-methylated or 8-O-methylated flavanones; and (3) its chiral center at C2, which introduces enantioselectivity in both metabolic processing and biological recognition [3]. Generic substitution with a closely related analog—such as oroxylin A, dihydrowogonin, or 5,7-dihydroxy-6,8-dimethoxyflavone—would therefore yield divergent and potentially misleading results in any assay designed to interrogate flavanone-specific pharmacology, stereoselective metabolism, or structure-dependent antifeedant activity. The evidence below quantifies these distinctions.

Quantitative Differentiation Evidence for 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One Against Key Comparators


Stereoselective Biotransformation from Oroxylin A Produces Predominantly (S)-Enantiomer, a Critical Distinction for Metabolic and Chiral Purity Studies

Dihydrooroxylin A is generated in vivo via stereoselective hydrogenation of its flavone precursor, oroxylin A. In a clinical study following oral administration of traditional Chinese medicines (Shosaiko-to and Daisaiko-to) containing oroxylin A, dihydrooroxylin A was isolated from human urine and characterized as having the S-configuration with 80% enantiomeric excess (ee) [1]. In contrast, the parent flavone, oroxylin A, is achiral at C2 due to the C2–C3 double bond. This stereoselective reduction, which favors the (S)-enantiomer, was confirmed by circular dichroism (CD) and chiral HPLC analysis and represents the first documented example of stereoselective hydrogenation of a substituted flavone into its corresponding flavanone in the human body [2]. Other flavanones, such as dihydrowogonin (derived from wogonin), undergo similar stereoselective reduction but exhibit distinct substitution patterns that alter their pharmacokinetic and biological profiles [3].

Stereoselective Metabolism Chiral Chromatography Flavone-to-Flavanone Bioconversion

Differential Immunomodulatory Activity: Dihydrooroxylin A Lacks Suppressive Effect on Lymphocyte Blastogenesis, Unlike Its Flavone Precursor and Other Flavonoids

In a comparative in vitro study examining the anti-allergic components of the herbal medicine Saiboku-To, dihydrooroxylin A was directly evaluated alongside its flavone precursor, oroxylin A, and other urinary flavonoid metabolites for their effects on concanavalin A-induced human lymphocyte blastogenesis. Oroxylin A, baicalein, wogonin, medicarpin, magnolol, and 8,9-dihydroxydihydromagnolol all inhibited lymphocyte blastogenesis in a dose-dependent manner with IC50 values ranging from 3.0 to 7.7 μg/mL, which corresponded to 20–100 times that of prednisolone (IC50 = 0.08 μg/mL) [1]. In stark contrast, dihydrooroxylin A, along with davidigenin and dihydrowogonin, exhibited no or little effect on lymphocyte blastogenesis under the same assay conditions [2]. This functional divergence highlights that saturation of the C2–C3 bond abolishes the immunosuppressive activity observed for the corresponding flavones.

Immunopharmacology Lymphocyte Blastogenesis Type IV Hypersensitivity

Insect Antifeedant Activity: Dihydrooroxylin A Demonstrates Significant Larval Deterrence at 1% Dietary Incorporation

Dihydrooroxylin A, isolated from Nothofagus pumilio leaves, was evaluated for antifeeding activity against 5th instar larvae of the leafroller Ctenopsteustis obliquana. When incorporated into larval diet at a concentration of 1% (w/w), dihydrooroxylin A showed significant antifeeding activity [1]. In the same bioassay-guided fractionation study, 12-hydroxyoleanolic lactone and pectolinarigenin (isolated from N. dombeyi) also exhibited significant antifeeding activity at the same 1% concentration, serving as internal comparators [2]. While direct quantitative comparison to other flavanones under identical conditions is not available from this study, the data establish a baseline efficacy that distinguishes dihydrooroxylin A from structurally related flavonoids that lack antifeedant properties.

Insect Antifeedant Natural Crop Protectants Ecological Chemistry

Antitubercular Activity: Dihydrooroxylin A Is Recognized as an Antitubercular Agent from Pisonia aculeata, a Niche Not Shared by All 6-O-Methylated Flavanones

Dihydrooroxylin A has been isolated from Pisonia aculeata and characterized as an antitubercular agent [1]. This biological role is formally annotated in authoritative chemical databases, including ChEBI (CHEBI:67376), which classifies it as an antitubercular agent and plant metabolite [2]. The specific activity against Mycobacterium tuberculosis is a property not universally shared among 6-O-methylated flavanones. For example, the closely related compound 5,7-dihydroxy-6,8-dimethoxyflavone (a flavone, not a flavanone) exhibits antitubercular activity with an MIC of 39 μg/mL when present in a fractionated extract, but this is not directly comparable due to differences in oxidation state and assay format [3]. The antitubercular annotation for dihydrooroxylin A, derived from a defined natural source, provides a specific and verifiable point of differentiation for researchers seeking flavanone scaffolds with documented anti-mycobacterial potential.

Antitubercular Mycobacterium tuberculosis Natural Product Antibiotics

Cytotoxicity Profile: Dihydrooroxylin A Exhibits Low Cytotoxicity in Multiple Cell Lines up to 50–62.5 μM, Distinguishing It from More Cytotoxic Flavones

In a comprehensive evaluation of Scutellaria lateriflora constituents, dihydrooroxylin A was tested for cytotoxicity alongside other flavonoids including oroxylin A, chrysin, wogonin, and baicalein. No cytotoxicity was observed for dihydrooroxylin A up to the highest tested concentration of 50 μM for purified compounds (and 50 μg/mL for the extract) in any of the cell lines evaluated [1]. A separate screening effort reported no cytotoxicity for dihydrooroxylin A up to 62.5 μM [2]. In contrast, oroxylin A and certain other flavones have demonstrated cytotoxic effects in various cancer cell lines at lower concentrations; for example, oroxylin A has been reported to induce apoptosis in cancer cells via multiple mechanisms, though direct comparative data under identical assay conditions are not consolidated in the available sources. The consistently low cytotoxicity of dihydrooroxylin A across multiple studies supports its classification as a relatively non-toxic flavanone, a property that may be advantageous for applications requiring cellular or in vivo administration without confounding cytotoxic effects.

Cytotoxicity Safety Pharmacology Flavonoid Selectivity

Targeted Research and Industrial Application Scenarios for 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One Based on Differentiated Evidence


Enantioselective Metabolism and Chiral Pharmacokinetic Studies

The documented stereoselective biotransformation of oroxylin A to (S)-dihydrooroxylin A (80% ee) in humans establishes this compound as a critical reference standard for chiral pharmacokinetic investigations [1]. Researchers studying flavone-to-flavanone metabolic conversion, intestinal microflora-mediated reduction, or enantiomer-specific biological activity should utilize chirally characterized dihydrooroxylin A rather than racemic synthetic material. This is particularly relevant for studies involving traditional Chinese medicines (e.g., Shosaiko-to, Daisaiko-to) where oroxylin A is a constituent and dihydrooroxylin A appears as a urinary metabolite [2].

Flavone-versus-Flavanone Immunopharmacology Discrimination

The stark contrast in lymphocyte blastogenesis inhibition—oroxylin A active (IC50 3.0–7.7 μg/mL) vs. dihydrooroxylin A inactive—provides a powerful tool for dissecting structure-activity relationships in immunomodulation [3]. Investigators can employ this compound pair to probe the role of C2–C3 saturation in T-cell activation pathways, identify molecular targets that discriminate between flavones and flavanones, or develop assays to screen for flavanone-specific immunomodulators. Sourcing both compounds from a single vendor ensures batch-to-batch consistency for comparative studies [4].

Natural Insect Antifeedant Discovery and Agricultural Biotechnology

Dihydrooroxylin A's significant antifeeding activity against Ctenopsteustis obliquana larvae at 1% dietary concentration positions it as a lead scaffold for developing botanical crop protectants [5]. Researchers in agricultural biotechnology or chemical ecology can use this compound as a positive control in antifeedant bioassays, as a reference for isolating and characterizing related antifeedant flavonoids from Nothofagus species, or as a starting point for semi-synthetic modification to enhance potency and field stability [6].

Antitubercular Natural Product Screening and Medicinal Chemistry

The annotated antitubercular role of dihydrooroxylin A, derived from Pisonia aculeata, supports its inclusion in focused screening libraries for anti-mycobacterial drug discovery [7]. Medicinal chemists can utilize this flavanone as a core scaffold for generating analogs with improved potency and selectivity against Mycobacterium tuberculosis. Unlike the more extensively studied flavones (e.g., baicalein, oroxylin A), the flavanone core offers distinct physicochemical properties and synthetic handles that may lead to novel chemotypes [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.